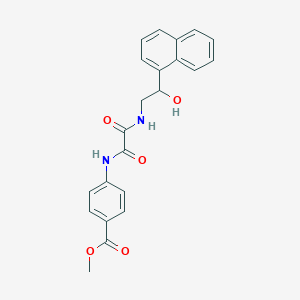

![molecular formula C15H13ClN2O B2527854 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole CAS No. 388574-61-6](/img/structure/B2527854.png)

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole

Overview

Description

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is mainly used in the synthesis of various biologically active compounds, such as drugs and pesticides. Its structure consists of a benzimidazole ring with a chlorine atom and a methoxybenzyl group attached to it. This compound has been extensively studied and its various properties have been extensively investigated.

Scientific Research Applications

Antitumor Activity

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole and its derivatives have been studied for their antitumor activity. Imidazole derivatives, including benzimidazole and related structures, have shown promise in the search for new antitumor drugs. These compounds have been reviewed for their activity against various tumor types, with some undergoing preclinical testing stages. Their unique structures make them interesting candidates for the synthesis of compounds with diverse biological properties, including antitumor effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant Capacity

The antioxidant capacity of compounds can be measured using various assays, one of which involves the ABTS/PP decolorization assay. This method helps elucidate the reaction pathways underlying the antioxidant capacity of compounds, including potentially this compound, by comparing literature data. The review highlights the need for further studies to clarify the specificity and relevance of the oxidation products formed during the assay, indicating the complexity of antioxidant reactions and the potential role of this compound in these processes (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Degradation

The environmental fate and behavior of parabens, which share structural similarities with this compound, have been reviewed. This study sheds light on the biodegradability and persistence of these compounds in aquatic environments. Despite treatments that remove them from wastewater, parabens, and by extension related compounds, are ubiquitous in surface water and sediments due to continuous introduction into the environment. This raises concerns about the environmental impact of such chemicals and the need for further research on their stability and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry and Drug Development

Benzothiazoles and related scaffolds, including benzimidazole derivatives, play a significant role in medicinal chemistry due to their wide range of biological activities. These compounds are integral to various natural and synthetic bioactive molecules, with activities spanning antimicrobial, antiviral, antidiabetic, anticancer, and more. The structural simplicity and versatility of these compounds provide a foundation for the development of chemical libraries aimed at discovering new therapeutic agents. This highlights the importance of this compound in drug discovery and development, showcasing its potential as a key scaffold in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Imidazoles have a wide range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . They can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in the research of imidazole compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

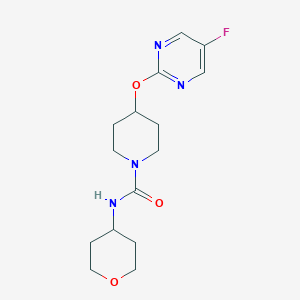

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

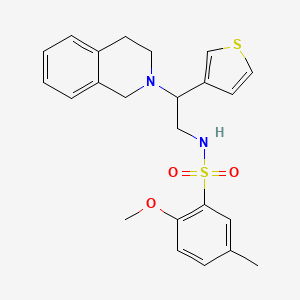

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

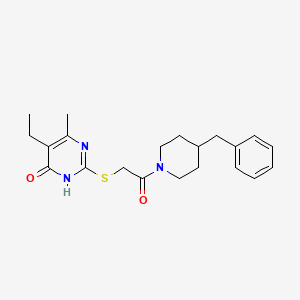

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)